
N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine, also known as BMT-046071, is a novel small molecule compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine exerts its therapeutic effects through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in various cellular processes, including cell proliferation, survival, and metabolism. N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine inhibits the activation of Akt, which in turn inhibits the downstream targets of the pathway, including mTOR and p70S6K. This leads to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine has been shown to have various biochemical and physiological effects in scientific research studies. In cancer cells, N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine induces apoptosis and inhibits cell proliferation. In inflammation, N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine reduces the production of inflammatory cytokines. In neuroprotection, N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine protects neurons from oxidative stress and reduces neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine has several advantages for lab experiments, including its easy synthesis method and its ability to inhibit the PI3K/Akt/mTOR signaling pathway. However, N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine research. One direction is to further investigate its potential therapeutic applications in cancer treatment, inflammation, and neuroprotection. Another direction is to optimize its synthesis method to improve its solubility and reduce its toxicity. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine in therapeutic applications.
Synthesemethoden
N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine can be synthesized through a simple, four-step reaction process. The first step involves the reaction of tert-butylamine with 2-chloro-4-methylthio-6-(4-morpholinyl)-1,3,5-triazine to form N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine. The second step involves the deprotection of the tert-butyl group using trifluoroacetic acid. The third step involves the reaction of the resulting intermediate with sodium hydride and dimethyl sulfate to form N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine. The final step involves the purification of N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine has been found to have potential therapeutic applications in various scientific research areas, including cancer treatment, inflammation, and neuroprotection. In cancer treatment, N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation, N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neuroprotection, N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-methylsulfanyl-6-morpholin-4-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5OS/c1-12(2,3)16-9-13-10(15-11(14-9)19-4)17-5-7-18-8-6-17/h5-8H2,1-4H3,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJATVSQWFPRFIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)SC)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

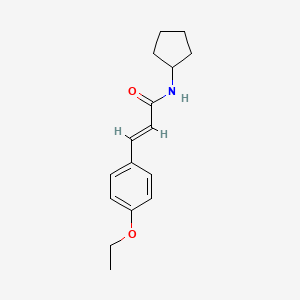
![N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5811459.png)
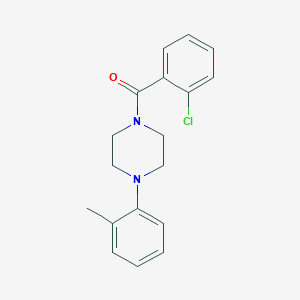
![2-(5-formyl-2-furyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde](/img/structure/B5811470.png)
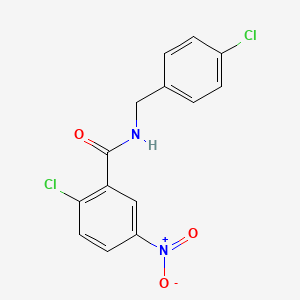


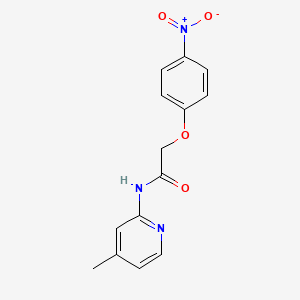
![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5811490.png)
![7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5811515.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B5811522.png)
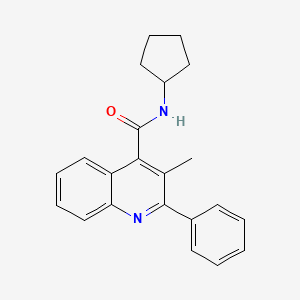
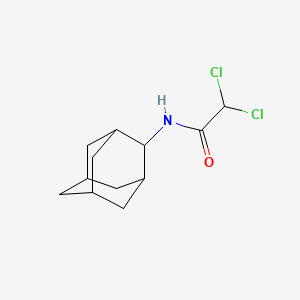
![2-(2-furoyl)-3H-benzo[f]chromen-3-one](/img/structure/B5811539.png)